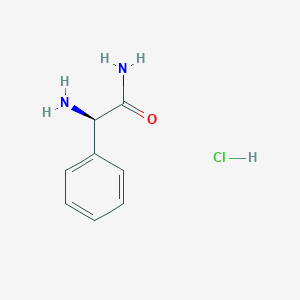

H-D-Phg-NH2.HCl

Description

H-D-Phg-NH2.HCl (D-Phenylglycinamide hydrochloride) is a chiral amino acid amide derivative where the α-carbon of phenylglycine (Phg) is in the D-configuration. The compound consists of a benzyl side chain (C₆H₅-CH₂-) attached to the amino acid backbone, distinguishing it from phenylalanine (Phe), which has a phenethyl group (C₆H₅-CH₂-CH₂-). As a hydrochloride salt, it enhances stability and solubility for research applications.

Amino acid amides like this compound are critical intermediates in peptide synthesis, enzyme substrate studies, and chiral resolution processes. Their hydrochloride forms improve handling in organic solvents (e.g., DMSO, chloroform) and facilitate coupling reactions in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

(2R)-2-amino-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOAFHGMXCFTOU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584195 | |

| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63291-39-4 | |

| Record name | (2R)-2-Amino-2-phenylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-Amino-2-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phg-NH2.HCl typically involves the reaction of phenylglycine with ammonia or an amine under acidic conditions to form the amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but with optimized reaction conditions for higher yield and purity. This may include the use of advanced reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

H-D-Phg-NH2.HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

H-D-Phg-NH2.HCl is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-D-Phg-NH2.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the context of its use. The compound’s effects are mediated through binding to active sites on proteins, altering their function and activity .

Comparison with Similar Compounds

Key Observations:

This impacts solubility and binding affinity in peptide-receptor interactions . H-Tyr-NH2.HCl’s phenolic –OH group enables hydrogen bonding, contrasting with the inert benzyl group in this compound .

Chirality :

- H-D-Phe-NH2∙HCl and this compound are enantiomers of their L-forms, critical for studies on chiral recognition in enzymes or asymmetric catalysis .

Stability and Handling :

- Most compounds require storage at -20°C in desiccated conditions to prevent hydrolysis or decomposition . Exceptions like H-Phe-NH2∙HCl may tolerate room temperature storage .

Biological Activity

H-D-Phg-NH2.HCl, also known as D-Phenylglycinamide hydrochloride, is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and applications based on diverse research findings.

- Molecular Formula : C8H10N2O·HCl

- Molecular Weight : 186.6 g/mol

- Structure : The compound features a phenyl group attached to a glycine derivative, forming an amide bond. Its synthesis typically involves the reaction of phenylglycine with ammonia or an amine under acidic conditions to yield the hydrochloride salt .

Target of Action

This compound primarily acts on various enzymes and proteins involved in biochemical pathways. Its role in synthesizing antibiotics, particularly ampicillin, is noteworthy. This process involves acyl transfer from D-(-)-phenylglycine amide to 6-aminopenicillanic acid (6-APA), facilitated by penicillin acylase .

Molecular Mechanism

The compound exhibits complex binding interactions with biomolecules, influencing enzyme inhibition or activation and altering gene expression. These interactions are crucial for its effectiveness in biochemical reactions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed and metabolized through various pathways. Its effects can vary significantly based on dosage in animal models, suggesting a need for careful dosage considerations in therapeutic applications .

Enzyme Interactions

This compound interacts with several enzymes, impacting their activity and stability. It has been shown to influence enzyme-substrate interactions and protein synthesis, making it valuable for biochemical research .

Case Studies

- Antibiotic Synthesis : A study demonstrated the compound's role in enhancing the efficiency of ampicillin synthesis through optimized pH gradients during the acylation process .

- Cytotoxicity Studies : In vitro studies have indicated that derivatives of phenylglycinamide exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Applications

This compound finds extensive use across multiple scientific domains:

- Chemistry : Serves as a building block for synthesizing various organic compounds.

- Biology : Employed in studying enzyme-substrate interactions and protein synthesis.

- Medicine : Investigated for potential therapeutic effects and as a precursor in drug synthesis.

- Industry : Utilized in producing fine chemicals and pharmaceuticals .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antibiotic Synthesis | Enhanced efficiency of ampicillin synthesis via acyl transfer reactions |

| Cytotoxicity | Variability in cytotoxic effects against different cancer cell lines |

| Enzyme Interaction | Significant influence on enzyme activity and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.